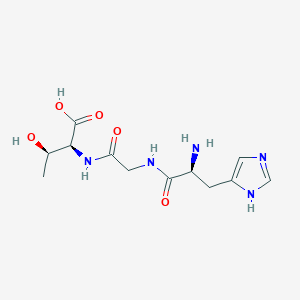
L-Histidylglycyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidylglycyl-L-threonine: is a tripeptide composed of the amino acids histidine, glycine, and threonineThe molecular formula of this compound is C12H19N5O5, and it has a molecular weight of 313.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-threonine) to a solid resin. Subsequent amino acids (L-glycine and L-histidine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, which are capable of producing the desired peptide through their metabolic pathways. The fermentation process is optimized to enhance yield and purity, followed by downstream processing to isolate and purify the peptide .
Analyse Chemischer Reaktionen
Types of Reactions: L-Histidylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of histidyl radicals.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Histidylglycyl-L-threonine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It is also employed in studies related to peptide transport and metabolism .
Medicine: this compound has potential therapeutic applications, including its use as a drug delivery vehicle and in the development of peptide-based drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for targeted therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, as a component in cosmetic formulations, and as an additive in food and feed products .
Wirkmechanismus
The mechanism of action of L-Histidylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
L-Histidylglycyl-L-lysine: Another tripeptide with similar structural features but different biological activities.
L-Threonine: A single amino acid that is a component of L-Histidylglycyl-L-threonine but has distinct properties and applications.
Uniqueness: this compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
872713-15-0 |
|---|---|
Molekularformel |
C12H19N5O5 |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
(2S,3R)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H19N5O5/c1-6(18)10(12(21)22)17-9(19)4-15-11(20)8(13)2-7-3-14-5-16-7/h3,5-6,8,10,18H,2,4,13H2,1H3,(H,14,16)(H,15,20)(H,17,19)(H,21,22)/t6-,8+,10+/m1/s1 |
InChI-Schlüssel |
BDFCIKANUNMFGB-PMVVWTBXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















